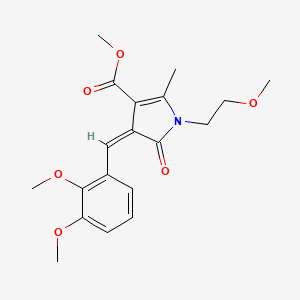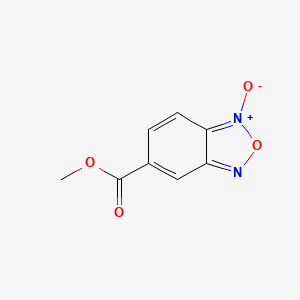![molecular formula C22H28NO+ B11638117 1-Ethyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11638117.png)
1-Ethyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes a quaternary ammonium ion, making it a significant subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions, often using ethyl halides in the presence of a base.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using reagents such as hydrogen peroxide or other oxidizing agents.
Quaternization: The final step involves the quaternization of the nitrogen atom to form the quaternary ammonium ion, typically using alkyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The quaternary ammonium ion can undergo nucleophilic substitution reactions, where the leaving group is replaced by nucleophiles like halides or hydroxides.
Addition: The compound can participate in addition reactions, particularly at the double bonds or aromatic rings, using reagents like hydrogen or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures and pressures to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM involves its interaction with molecular targets and pathways, including:
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways and biochemical reactions within cells.
Ion Channel Modulation: The compound can modulate ion channels, influencing ion transport and cellular excitability.
These interactions are often studied using techniques like molecular docking, spectroscopy, and electrophysiology to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM can be compared with similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its strong nucleophilic properties and use as a catalyst in organic synthesis.
Quaternary Ammonium Salts: These compounds share the quaternary ammonium ion structure and are used in various applications, including as phase transfer catalysts and antimicrobial agents.
Piperazine Derivatives: These compounds have similar bicyclic structures and are used in medicinal chemistry for their biological activity.
The uniqueness of 1-ETHYL-3-(HYDROXYDIPHENYLMETHYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM lies in its specific structural features and the diverse range of applications it offers, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C22H28NO+ |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(1-ethyl-1-azoniabicyclo[2.2.2]octan-3-yl)-diphenylmethanol |
InChI |
InChI=1S/C22H28NO/c1-2-23-15-13-18(14-16-23)21(17-23)22(24,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21,24H,2,13-17H2,1H3/q+1 |
Clé InChI |
NYMHJCJSIZQLDE-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]12CCC(CC1)C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(7,11-dioxo-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraen-9-yl)phenyl]-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione](/img/structure/B11638036.png)
![5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B11638037.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11638038.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638072.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11638079.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11638081.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11638084.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B11638093.png)



![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B11638103.png)
